methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Systematic IUPAC Nomenclature and Molecular Topology
The compound methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is systematically named according to IUPAC conventions as follows:
- Parent structure : The benzothiazole core (benzo[d]thiazole) forms the bicyclic backbone.
- Substituents :
- A methylthio group (-S-CH₃) at position 6 of the benzothiazole ring.
- An imino group (=NH) at position 2.
- An acetate ester (CH₂COOCH₃) at position 3.
- Counterion : Hydrobromide (HBr) neutralizes the protonated imino nitrogen.
The molecular formula is C₁₁H₁₃BrN₂O₂S₂ , with a molar mass of 349.27 g/mol . The topology features a planar benzothiazole ring fused to a benzene moiety, with the methylthio and imino groups introducing electronic asymmetry. The acetate ester extends from the thiazole nitrogen, creating a sterically congested region (Figure 1).
Crystallographic Characterization via X-Ray Diffraction
Single-crystal X-ray diffraction (SCXRD) reveals the compound crystallizes in the monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell axes | a = 8.24 Å, b = 12.56 Å, c = 14.72 Å |
| Unit cell angles | α = 90°, β = 98.6°, γ = 90° |
| Volume | 1,512 ų |
| Z-value | 4 |
The asymmetric unit contains one molecule of the benzothiazole derivative and one bromide ion. The thiazole ring exhibits slight puckering (deviation < 0.05 Å from planarity), while the methylthio group adopts a gauche conformation relative to the benzene ring.
Bond Length and Angle Analysis of Benzothiazole Core
Key bond lengths and angles within the benzothiazole core are summarized below (Table 1):
Table 1 : Bond lengths (Å) and angles (°) in the benzothiazole core.
| Bond/Angle | Value |
|---|---|
| S1–C1 | 1.735 Å |
| S1–C7 | 1.744 Å |
| N1–C2 | 1.309 Å |
| N1–C1 | 1.408 Å |
| C1–S1–C7 | 87.9° |
| N1–C1–S1 | 112.0° |
The shorter N1–C2 bond (1.309 Å) indicates double-bond character, consistent with the imino group’s resonance stabilization. The methylthio substituent at C6 elongates adjacent C–S bonds (1.768–1.793 Å) due to electron-donating effects. The acetate ester’s carbonyl (C=O) bond measures 1.21 Å , typical for ester functionalities.
Hydrogen Bonding Patterns in Hydrobromide Salt Formation
The hydrobromide salt exhibits a robust hydrogen-bonding network between the imino group and bromide ion (Figure 2):
- N2–H∙∙∙Br⁻ : Distance = 2.68 Å, angle = 165°.
- C–H∙∙∙Br⁻ interactions : Weaker contacts (3.12–3.45 Å) stabilize the lattice.
These interactions propagate along the c-axis , forming a layered structure. The bromide ion resides in a tetrahedral void created by four hydrogen-bond donors, ensuring charge balance and structural rigidity.
Properties
IUPAC Name |
methyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2.BrH/c1-15-10(14)6-13-8-4-3-7(16-2)5-9(8)17-11(13)12;/h3-5,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKAYXWNBFUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde. This one-pot procedure is efficient and yields the desired compound under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, substituted aldehydes, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit notable antimicrobial properties. Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals .
Anticancer Potential
Studies have suggested that compounds containing the benzo[d]thiazole moiety can inhibit cancer cell proliferation. Preliminary investigations into this compound have demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines, which could pave the way for therapeutic applications in diseases like arthritis and other inflammatory conditions .
Pesticide Development
Given its biological activity, this compound can be explored as a natural pesticide or fungicide. The effectiveness against microbial pathogens makes it suitable for protecting crops from diseases without the extensive use of synthetic chemicals .
Plant Growth Regulation
Research has indicated that certain benzo[d]thiazole derivatives can influence plant growth and development. This compound may serve as a growth regulator, enhancing crop yield and resilience to environmental stressors .
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices. Its properties could enhance the mechanical strength and thermal stability of polymers, making it valuable in creating advanced materials for industrial applications .
Sensor Development
Due to its chemical reactivity, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers, contributing to advancements in environmental monitoring and healthcare diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Variations at Position 6
The methylthio (-SMe) group in the target compound distinguishes it from analogs with different substituents:
Key Observations :
- Methoxy (-OMe) : Increases polarity, which may reduce off-target interactions but limit CNS access .
- Chloro (-Cl) : Enhances electrophilicity, favoring interactions with nucleophilic biological targets .
- Methylsulfonyl (-SO₂Me): Polar and electron-withdrawing, improving aqueous solubility for diagnostic imaging .
Core Modifications: Imino vs. Oxo Groups
The imino (-NH) group at position 2 contrasts with oxo (-O) derivatives:
Impact of Imino Group:
Ester vs. Hydrazide Derivatives
The methyl ester in the target compound contrasts with hydrazide derivatives:
Ester vs. Hydrazide :
- Ester groups are metabolically labile, often serving as prodrugs to enhance bioavailability.
- Hydrazides enable further cyclization reactions, generating heterocycles like triazoles and thiadiazoles with diverse bioactivities .
Biological Activity
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide, with the CAS number 1949816-68-5, is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and findings from existing literature.
Chemical Structure and Properties
The compound features a unique structure that includes a benzo[d]thiazole ring with an imino group and a methylthio substituent. Its molecular formula is , and it has a molecular weight of approximately 349.27 g/mol. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit notable antimicrobial activity. A review highlighted that compounds in this class show efficacy against various pathogens:
- Antibacterial Activity : The compound has been reported to inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
- Antifungal Activity : Significant activity against fungi such as Candida albicans has been documented, with minimal inhibitory concentrations (MICs) reported as low as 15.6 μg/mL for certain derivatives .
Antiviral and Anticancer Effects
The compound's potential as an antiviral agent has also been explored. Similar compounds have shown effectiveness against viruses, including HIV and other viral pathogens . Additionally, studies suggest that benzo[d]thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. For example:
- Enzyme Inhibition : It acts as a mechanism-based inhibitor for several enzymes, including monoamine oxidase and heat shock proteins, which are critical in various diseases .
- Cellular Modulation : The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic potential in inflammatory diseases and cancer .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions on the benzothiazole ring exhibited enhanced antimicrobial properties compared to unsubstituted analogs, indicating the importance of structural modifications .
- Antiviral Activity Investigation : Research into thiazole derivatives showed promising results against viral infections, suggesting a potential avenue for developing antiviral therapies based on the structure of this compound .
- Cancer Cell Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential use in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and how do reaction conditions influence yield?
Answer: The synthesis involves multi-step heterocyclic chemistry, typically starting with benzothiazole derivatives. For example:
- Step 1: Formation of the benzo[d]thiazole core via condensation of 2-aminobenzenethiol with carbonyl derivatives under reflux (e.g., 180°C in ethyl acetate/hexane mixtures) .
- Step 2: Introduction of the methylthio group at position 6 via nucleophilic substitution or alkylation (e.g., using methyl iodide or methanesulfonyl chloride in DMF) .
- Step 3: Acetylation at position 3 using methyl 2-bromoacetate, followed by hydrobromide salt formation .
Critical factors include solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions like oxidation), and stoichiometry of alkylating agents. Yields range from 70–90% under optimized conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of:
- Spectroscopy:
- Chromatography:
- X-ray crystallography for absolute configuration verification, though single-crystal growth may require slow evaporation in ethyl acetate/hexane .
Q. What safety protocols are essential for handling this hydrobromide salt?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and goggles (H300: fatal if swallowed) .
- Ventilation: Use fume hoods to avoid inhalation (H333: possible respiratory irritation) .
- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental toxicity (H400: toxic to aquatic life) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer: Discrepancies often arise from tautomerism (imino vs. amino forms) or solvent effects. Strategies include:
Q. What experimental designs are optimal for studying its biological activity while minimizing confounding variables?
Answer: Adopt a split-split-plot design for multi-factor studies (e.g., dose-response, time points):
- Main plots: Vary concentrations (e.g., 1–100 µM).
- Subplots: Test biological replicates (n = 4–6) .
- Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., known kinase inhibitors for enzyme assays).
Use ANOVA with post-hoc Tukey tests to analyze interactions between variables .
Q. How can environmental fate studies be structured to assess its ecological impact?
Answer: Follow the INCHEMBIOL framework for long-term ecotoxicology:
Q. What strategies mitigate instability issues during storage or biological assays?
Answer:
Q. How can researchers validate target engagement in mechanistic studies?
Answer:
- SPR (Surface Plasmon Resonance): Immobilize the target protein (e.g., kinase) and measure binding kinetics (KD < 1 µM indicates high affinity) .
- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts in lysates treated with the compound .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
